![molecular formula C25H23FN4O3S B2594291 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide CAS No. 886888-67-1](/img/structure/B2594291.png)

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

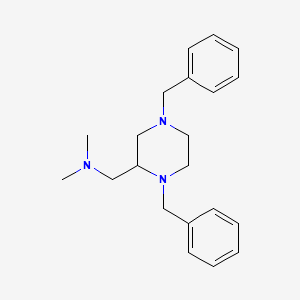

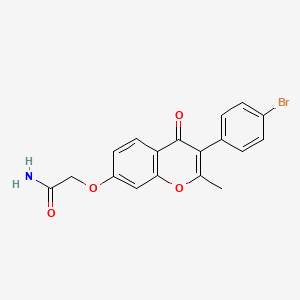

“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide” is a compound with the molecular formula C29H26N4O3S . It is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, a sulfonyl group, and a benzamide group . The compound has a molecular weight of 510.6 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a fused ring system consisting of a benzene ring and an imidazole ring . The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms . The benzamide group consists of a benzene ring attached to an amide group .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 510.6 g/mol . It has a computed XLogP3-AA value of 5, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 510.17256188 g/mol . The topological polar surface area of the compound is 104 Ų . The compound has a heavy atom count of 37 .

Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis of benzamide derivatives, including compounds structurally related to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide, has been explored for their potential as selective serotonin 4 receptor agonists. These compounds have shown promise in accelerating gastric emptying and increasing the frequency of defecation, highlighting their potential as novel prokinetic agents with reduced side effects. This synthesis process and the pharmacological evaluation of these compounds provide a foundational approach to understanding their therapeutic potential, particularly in gastrointestinal motility disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has identified compounds with significant potency in in vitro Purkinje fiber assays, comparable to that of known selective class III agents. This work indicates that the 1H-imidazol-1-yl moiety could replace the methylsulfonylamino group for producing class III electrophysiological activity in the N-substituted benzamide series. Such compounds, including derivatives structurally similar to this compound, have potential applications in treating cardiac arrhythmias by modulating cardiac electrophysiological properties (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Anti-Microbial and Anti-Alzheimer's Activities

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for their anti-microbial activities, demonstrating moderate to significant activity against both Gram-negative and Gram-positive bacteria. This suggests that compounds within this chemical class, including this compound, could have utility in developing new antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016). Additionally, benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been evaluated for anti-Alzheimer's activity, with some compounds showing excellent profiles. This research points to the potential of benzamide derivatives in the treatment of Alzheimer's disease, offering a foundation for the development of new therapeutic agents (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).

Future Directions

The compound “N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide” and its derivatives could be of interest for future research due to the wide range of biological activities exhibited by benzimidazole derivatives . Further studies could focus on the synthesis of this compound and its derivatives, the exploration of their biological activities, and the investigation of their mechanisms of action.

Mechanism of Action

Target of action

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is part of many pharmaceutical drugs such as antihistamines, proton pump inhibitors, antihypertensives, and anthelmintics . Therefore, the targets of this compound could be similar to those of other benzimidazole-containing drugs.

Mode of action

The exact mode of action would depend on the specific targets of the compound. For example, benzimidazole derivatives that act as proton pump inhibitors bind to the H+/K+ ATPase enzyme in gastric parietal cells, inhibiting the final step in gastric acid production .

Biochemical pathways

The affected pathways would depend on the specific targets and mode of action of the compound. For instance, if the compound acts as a proton pump inhibitor, it would affect the biochemical pathway of gastric acid production .

Pharmacokinetics

The ADME properties of the compound would depend on its specific chemical structure. Benzimidazole derivatives are generally well absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound acts as a proton pump inhibitor, it would decrease the production of gastric acid, leading to a higher gastric pH .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of the compound. For instance, the absorption of benzimidazole derivatives in the stomach could be affected by the gastric pH .

Properties

IUPAC Name |

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O3S/c26-19-5-3-4-18(16-19)25(31)27-20-8-10-21(11-9-20)34(32,33)30-14-12-17(13-15-30)24-28-22-6-1-2-7-23(22)29-24/h1-11,16-17H,12-15H2,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIFYDBINAKZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2594208.png)

![5-Fluoro-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2594213.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2594216.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2594217.png)

![N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2594222.png)

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)

![Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2594227.png)

![1-(4-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594229.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethan-1-one](/img/structure/B2594231.png)